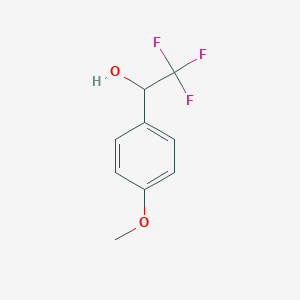

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

Vue d'ensemble

Description

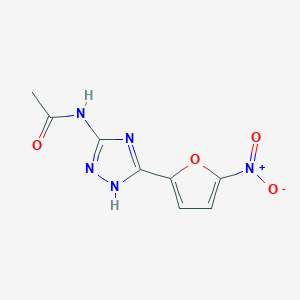

The compound "2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol" is a fluorinated organic molecule that contains a trifluoroethanol group attached to a 4-methoxyphenyl ring. This structure suggests that the compound could exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and the ether linkage. The methoxy group may also influence the molecule's reactivity and solubility.

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups or the reaction of specific functional groups with reagents that introduce the desired modifications. For instance, the preparation of ethers from alcohols can be achieved using trichloroacetimidates as protective groups, which can be activated by TMSOTf to react with alcohols and carboxylic acids, as seen in the synthesis of related compounds . This method provides excellent yields and the resulting ethers are stable under typical deprotection conditions.

Molecular Structure Analysis

The molecular structure of "2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol" would likely be influenced by the electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the methoxy group. These opposing effects can impact the electron density distribution within the molecule, potentially affecting its reactivity. In related compounds, the presence of fluorine atoms has been shown to affect the coordination chemistry, as seen in the synthesis of mercury-containing anticrowns .

Chemical Reactions Analysis

Fluorinated alcohols, such as "2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol," can participate in various chemical reactions. For example, they can react with perfluoroazirines to form esters, as demonstrated by the ethanolysis of perfluoro-(2-methyl-2H-azirine) . The trifluoromethyl group can also influence the acidity of the alcohol, potentially making it a more reactive species in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol" would be expected to include high stability and resistance to deprotection, as seen in similar ethers . The presence of the trifluoromethyl group could increase the compound's lipophilicity and lower its boiling point compared to non-fluorinated analogs. The methoxy group may enhance the solubility in organic solvents. Additionally, the compound's reactivity could be influenced by the electron-withdrawing trifluoromethyl group, which may increase the acidity of the hydroxyl proton, making it more susceptible to nucleophilic attack.

Applications De Recherche Scientifique

Kinetic Resolution and Synthesis

- Nonenzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol was explored using (R)-benzotetramisole as a catalyst, demonstrating its potential in the preparation of enantiomerically pure compounds (Xu, Zhou, Geng, & Chen, 2009).

- Efficient synthesis methods for 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and 2,2,2-trifluoro-1-(hydroxyaryl)ethanols have been developed, highlighting the versatility of this compound in chemical synthesis (Singh, Chakraborty, & Shreeve, 2001).

Biocatalytic Production

- Biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke was optimized, indicating its significance in producing drug intermediates like antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).

Chemically Synthesized Compounds

- Chemically synthesized 1‐aryl‐2,2,2‐trifluoroethanones underwent bioreduction using stereocomplementary alcohol dehydrogenases, proving its relevance in creating specific compounds like Odanacatib precursors (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Ionic Liquid Systems

- The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol was enhanced by using ionic liquid-containing co-solvent systems, demonstrating its adaptability in different reaction mediums (Wenyong, 2011).

Solvolysis Studies

- Solvolysis of 1-(4-methoxyphenyl)-1-aryl-2,2,2-trifluoroethyl chlorides was studied to understand reaction mechanisms and transition states, illustrating the compound’s role in detailed mechanistic studies (Yoh, Kweon, Byeon, Fujio, Mishima, & Tsuno, 1996).

Antimicrobial Activity

- Synthesis of derivatives, including (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, demonstrated interesting antimicrobial activity, signifying the compound’s potential in creating bioactive molecules (Chaudhari, 2012).

Lipase-Catalyzed Optical Resolution

- The optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols was achieved through lipase-catalyzed enantioselective acetylation, further underlining its utility in stereochemical applications (Kato, Katayama, Gautam, Fujii, & Kimoto, 1995).

Adsorption Studies

- Adsorption and reaction of 2,2,2-trifluoroethanol on silica were studied, offering insights into its interaction with surfaces, which is crucial for understanding surface chemistry and catalysis (Natal-Santiago & Dumesic, 1998).

Safety And Hazards

The compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYQVHHKRKRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288381 | |

| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | |

CAS RN |

1737-27-5 | |

| Record name | 4-Methoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1737-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)